molecular formula C13H16N6O5 B14943570 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B14943570
M. Wt: 336.30 g/mol
InChI Key: LKXFLGIUHMRYHA-UHFFFAOYSA-N
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Description

4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound featuring a pyrazole moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from commercially available reagents. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by functionalization to introduce the nitro group and other substituents. Common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and nitration reactions, often optimized for yield and purity. These methods typically use continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to its combination of a nitro group, pyrazole rings, and a butanoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H16N6O5

Molecular Weight

336.30 g/mol

IUPAC Name

4-[4-[2-(4-nitropyrazol-1-yl)propanoylamino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C13H16N6O5/c1-9(18-8-11(6-15-18)19(23)24)13(22)16-10-5-14-17(7-10)4-2-3-12(20)21/h5-9H,2-4H2,1H3,(H,16,22)(H,20,21)

InChI Key

LKXFLGIUHMRYHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)CCCC(=O)O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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